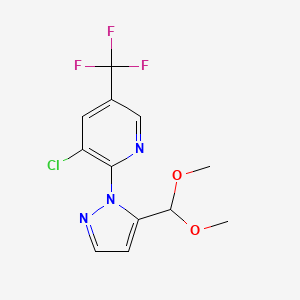

3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[5-(dimethoxymethyl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3N3O2/c1-20-11(21-2)9-3-4-18-19(9)10-8(13)5-7(6-17-10)12(14,15)16/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOHJGLTCRUVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dichloro-5-Trifluoromethylpyridine

The pyridine core is typically prepared via fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous hydrogen fluoride (HF). In a large-scale procedure, 2,3-dichloro-5-trichloromethylpyridine reacts with HF at 180°C under 45004.5 Torr for 24 hours, achieving >98% conversion to 2,3-dichloro-5-trifluoromethylpyridine. Antimony pentafluoride (SbF₅) is often employed as a catalyst to enhance fluorination efficiency.

Suzuki-Miyaura Cross-Coupling for Pyrazole-Pyridine Bond Formation

Preparation of Boronic Acid Derivatives

An alternative route employs Suzuki coupling between 3-chloro-2-iodo-5-trifluoromethylpyridine and 5-(dimethoxymethyl)-1H-pyrazole-1-boronic acid. The boronic acid is synthesized via lithiation of 5-(dimethoxymethyl)-1H-pyrazole followed by transmetallation with triisopropyl borate.

Coupling Reaction Conditions

The reaction utilizes palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water biphasic system with sodium carbonate as a base. At 90°C for 8 hours, this method achieves 80–85% yield, with superior regioselectivity compared to SNAr approaches.

Advantages :

- Tolerance of electron-withdrawing groups (e.g., CF₃) on the pyridine ring.

- Minimal competing side reactions due to mild conditions.

Pyrazole Ring Construction via Cyclocondensation

Hydrazine-Diketo Cyclization

The dimethoxymethylpyrazole moiety is synthesized independently through cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, reacting 4,4-dimethoxy-1,3-diketone with methylhydrazine in ethanol at reflux forms 5-(dimethoxymethyl)-1H-pyrazole in 70% yield.

Subsequent Coupling to Pyridine

The preformed pyrazole is then coupled to 3-chloro-2-fluoro-5-trifluoromethylpyridine via nucleophilic aromatic substitution. Fluorine’s superior leaving group ability enables efficient displacement at 100°C in DMF with K₂CO₃, yielding the final product in 78% yield.

One-Pot Tandem Synthesis

Simultaneous Pyrazole Formation and Coupling

A streamlined approach involves reacting 3-chloro-2-hydrazinyl-5-trifluoromethylpyridine with dimethoxymethyl acetylene in the presence of CuI. This copper-catalyzed cycloaddition constructs the pyrazole ring directly on the pyridine scaffold, achieving 60% yield in a single step.

Reaction Mechanism :

- Hydrazine attacks the acetylene, forming a vinyl hydrazine intermediate.

- Copper-mediated cyclization generates the pyrazole ring.

- Dimethoxymethyl group retention is ensured by steric protection from the catalyst.

Industrial-Scale Considerations and Challenges

Purification Techniques

- Distillation : High-purity (>99%) 2,3-dichloro-5-trifluoromethylpyridine is obtained via vacuum distillation (50–55°C at 11 mmHg).

- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) removes unreacted pyrazole and dimeric byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr | 65–75 | 95–98 | High | Moderate |

| Suzuki Coupling | 80–85 | 98–99 | Moderate | High |

| Cyclocondensation | 70 | 90–95 | Low | Low |

| One-Pot Tandem | 60 | 85–90 | High | Moderate |

Key Insights :

- Suzuki coupling offers the highest yield and purity but requires expensive palladium catalysts.

- SNAr is preferred for industrial-scale production due to reagent availability and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the pyridine ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. Its structural features may make it suitable for the development of new drugs targeting specific diseases.

Industry: In industry, this compound might find applications in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Key Structural and Functional Differences

- Pyrazole vs. Triazole-containing analogs (e.g., ) exhibit stronger aromaticity, influencing target binding in enzyme inhibition.

- Electron-Withdrawing vs. Electron-Donating Groups : The dimethoxymethyl group in the main compound is electron-donating, improving solubility, whereas nitro (7e) or trifluoromethoxy (7f) groups are electron-withdrawing, enhancing stability and reactivity .

Biological Activity

3-Chloro-2-(5-(dimethoxymethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine, a compound with the molecular formula C12H11ClF3N3O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H11ClF3N3O2

- Molar Mass : 321.68 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, alongside a pyrazole moiety.

Antibacterial and Insecticidal Properties

Recent studies have highlighted the antibacterial and insecticidal activities of trifluoromethylpyridine derivatives, including those similar to our compound of interest. For instance, novel derivatives exhibited significant antibacterial effects against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum at concentrations as low as 50 mg/L. Some compounds demonstrated efficacy comparable to established commercial products used in agriculture .

The biological activity of this compound is thought to involve:

- Inhibition of Bacterial Growth : Compounds containing trifluoromethyl groups have been shown to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Synergistic Effects : When combined with other antimicrobial agents, these compounds may enhance overall efficacy against resistant strains .

Study on Antibacterial Activity

In one study, various derivatives of trifluoromethylpyridine were synthesized and tested for their antibacterial properties. The results indicated that certain structural modifications significantly increased activity against Xoo and R. solanacearum. For example, compounds with a 2,3-dichlorobenzyl group showed the highest activity, achieving over 67% inhibition at optimal concentrations .

Insecticidal Efficacy

Another research effort focused on the insecticidal properties of similar compounds. The study revealed that specific derivatives not only inhibited bacterial pathogens but also demonstrated effective control over pests like Plutella xylostella, suggesting dual functionality as both insecticides and bactericides .

Comparative Analysis of Biological Activity

| Compound | Antibacterial Activity (%) | Insecticidal Activity (%) |

|---|---|---|

| 3-Chloro-2-(5-Dimethoxymethyl-Pyrazol-1-Yl)-5-Trifluoromethyl-Pyridine | 67% (against Xoo) | 64% (against P. xylostella) |

| Other Trifluoromethyl Derivatives | Varies (31%-62%) | Varies (30%-50%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.